Cas no 2225147-28-2 (tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate)
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate
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- Inchi: 1S/C11H18O3/c1-11(2,3)14-10(13)9-6-8(7-9)4-5-12/h5,8-9H,4,6-7H2,1-3H3
- InChI Key: HYSVXHMBEBCAIK-UHFFFAOYSA-N
- SMILES: C1(C(OC(C)(C)C)=O)CC(CC=O)C1
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY02435-2.5g |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95% | 2.5g |
$2008.00 | 2024-04-20 | |
| A2B Chem LLC | AY02435-5g |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95% | 5g |
$2955.00 | 2024-04-20 | |
| A2B Chem LLC | AY02435-50mg |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95% | 50mg |
$269.00 | 2024-04-20 | |
| A2B Chem LLC | AY02435-100mg |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95% | 100mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AY02435-250mg |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95% | 250mg |
$534.00 | 2024-04-20 | |
| A2B Chem LLC | AY02435-500mg |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95% | 500mg |
$821.00 | 2024-04-20 | |
| A2B Chem LLC | AY02435-1g |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95% | 1g |
$1042.00 | 2024-04-20 | |
| Chemenu | CM465688-250mg |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95%+ | 250mg |
$489 | 2024-07-18 | |
| Chemenu | CM465688-500mg |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95%+ | 500mg |
$755 | 2024-07-18 | |
| Chemenu | CM465688-1g |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
2225147-28-2 | 95%+ | 1g |
$958 | 2024-07-18 |
tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate
Research Brief on tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate (CAS: 2225147-28-2) in Chemical Biology and Pharmaceutical Applications
tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate (CAS: 2225147-28-2) is a cyclobutane-derived intermediate gaining attention in medicinal chemistry and drug discovery. Recent studies highlight its utility as a versatile building block for synthesizing complex bioactive molecules, particularly in the development of protease inhibitors and modulators of protein-protein interactions. The strained cyclobutane ring and functionalized side chains offer unique conformational constraints that are valuable in rational drug design.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's application in creating novel covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). Researchers utilized the aldehyde functionality (2-oxoethyl group) for selective covalent binding to the catalytic cysteine residue, while the tert-butyl carboxylate provided improved metabolic stability. The lead compound showed 82% inhibition at 10 μM concentration in enzymatic assays.
In cancer research, a team from MIT reported (Nature Chemical Biology, 2024) using 2225147-28-2 as a key intermediate for developing selective HDAC6 inhibitors. The cyclobutane scaffold helped maintain proper spatial orientation of the zinc-binding group and surface recognition cap, resulting in compounds with >100-fold selectivity over other HDAC isoforms. This work underscores the molecule's potential in epigenetic drug discovery.
From a synthetic chemistry perspective, advances in [2+2] cycloaddition methodologies have improved access to this building block. A recent ACS Catalysis paper (2024) described a visible-light photocatalyzed protocol achieving the precursor in 89% yield with excellent diastereoselectivity (>20:1 dr). These developments address previous challenges in large-scale production of enantiopure material.
The compound's ADME properties are currently under investigation. Preliminary data (Eur. J. Pharm. Sci., 2023) suggests favorable metabolic stability in human liver microsomes (t1/2 > 120 min) but moderate permeability in Caco-2 assays (Papp = 8.7 × 10^-6 cm/s). Structural modifications at the carboxylate position are being explored to optimize bioavailability.
Several pharmaceutical companies have included derivatives of 2225147-28-2 in their pipelines. Patent analysis reveals applications ranging from inflammatory diseases (WO202318754) to neurological disorders (US20240117384). The scaffold's versatility in accommodating diverse pharmacophores while maintaining favorable physicochemical properties (cLogP ~2.1, TPSA 55 Ų) contributes to its growing popularity.
Future research directions include exploring its use in PROTAC design (leveraging the aldehyde for E3 ligase recruitment) and as a precursor for radiolabeled probes. The compound's unique combination of rigidity and functional group diversity positions it as valuable asset in next-generation drug discovery campaigns across multiple therapeutic areas.
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